[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine
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Overview
Description
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine is an organic compound that features both chlorophenyl and fluoromethylphenyl groups attached to a sulfonylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine typically involves the reaction of 2-chlorobenzylamine with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can be compared with other similar compounds, such as:
[(2-Chlorophenyl)methyl][(4-fluorophenyl)methyl]amine: This compound lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
[(2-Chlorophenyl)methyl][(4-methylphenyl)sulfonyl]amine: The absence of the fluorine atom can affect the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its combination of chlorophenyl, fluoromethylphenyl, and sulfonylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClFNO2S |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-8-12(6-7-14(10)16)20(18,19)17-9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 |
InChI Key |
AFHVMKCMCMWYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)F |
Origin of Product |
United States |
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